molecular formula C9H11ClN2O2S B3200199 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide CAS No. 1017458-09-1

3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide

Cat. No.: B3200199
CAS No.: 1017458-09-1
M. Wt: 246.71 g/mol
InChI Key: SXDQWWXNRZJEBB-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H11ClN2O2S and a molecular weight of 246.72 g/mol It is characterized by the presence of an amino group, a chloro substituent, a cyclopropyl group, and a sulfonamide moiety attached to a benzene ring

Scientific Research Applications

3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Safety and Hazards

  • Precautionary Statements : Follow safety precautions during handling and storage. Avoid inhalation, skin contact, and eye exposure. Refer to the provided MSDS for detailed safety information .

Preparation Methods

The synthesis of 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Chlorination: The benzene ring is chlorinated to introduce the chloro substituent.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of different catalysts and reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-amino-4-chloro-N-cyclopropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDQWWXNRZJEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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